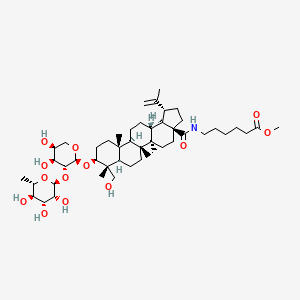

Anemoside A3-methyl 6-aminohexanoate

Description

BenchChem offers high-quality Anemoside A3-methyl 6-aminohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anemoside A3-methyl 6-aminohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H79NO13 |

|---|---|

Molecular Weight |

878.1 g/mol |

IUPAC Name |

methyl 6-[[(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoate |

InChI |

InChI=1S/C48H79NO13/c1-26(2)28-15-20-48(43(57)49-23-11-9-10-12-34(52)58-8)22-21-46(6)29(35(28)48)13-14-32-44(4)18-17-33(45(5,25-50)31(44)16-19-47(32,46)7)61-42-40(37(54)30(51)24-59-42)62-41-39(56)38(55)36(53)27(3)60-41/h27-33,35-42,50-51,53-56H,1,9-25H2,2-8H3,(H,49,57)/t27-,28-,29+,30-,31+,32+,33-,35+,36-,37-,38+,39+,40+,41-,42-,44-,45-,46+,47+,48-/m0/s1 |

InChI Key |

JUYOZROTQMSUOP-PVEPTXAXSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4[C@]3(C)CO)C)C)C(=O)NCCCCCC(=O)OC)C(=C)C)C)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)NCCCCCC(=O)OC)C(=C)C)C)O)O)O)O)O |

Origin of Product |

United States |

An In-Depth Technical Guide to Anemoside A3-methyl 6-aminohexanoate: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemoside A3-methyl 6-aminohexanoate (B3152083), a novel synthetic derivative of the natural saponin (B1150181) Pulchinenoside C (also known as Anemoside B4), has emerged as a potent inhibitor of pyruvate (B1213749) carboxylase (PC). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and significant anti-inflammatory effects. Detailed methodologies for its synthesis and key biological experiments are presented, including its therapeutic potential in experimental models of colitis. The document also elucidates its mechanism of action, focusing on the inhibition of the NF-κB and NLRP3 inflammasome pathways through the reprogramming of macrophage function. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and immunology who are interested in the development of novel therapeutics for inflammatory diseases.

Chemical Structure and Properties

Anemoside A3-methyl 6-aminohexanoate is a semi-synthetic derivative of Pulchinenoside C (Anemoside B4), a triterpenoid (B12794562) saponin. The synthesis involves the modification of the carboxylic acid group of the parent compound with a methyl 6-aminohexanoate linker.

Chemical Structure of the Precursor: Pulchinenoside C (Anemoside B4)

Figure 1: Chemical Structure of Pulchinenoside C (Anemoside B4).

Chemical Structure of Anemoside A3-methyl 6-aminohexanoate

Physicochemical Properties

A comprehensive table summarizing the known quantitative data for Anemoside A3-methyl 6-aminohexanoate and its precursor, Pulchinenoside C, is provided below for comparative analysis.

| Property | Anemoside A3-methyl 6-aminohexanoate | Pulchinenoside C (Anemoside B4) |

| Molecular Formula | C48H79NO13[1] | C59H96O26[2] |

| Molecular Weight | 878.14 g/mol [1] | 1221.38 g/mol [3] |

| Appearance | Not specified | White powder[3] |

| Melting Point | Not specified | 208-215 °C[3] |

| Solubility | Not specified | DMSO: 125 mg/mL (102.34 mM; with ultrasonic assistance)[3] |

| IC50 (Pyruvate Carboxylase) | 0.058 μM[4] | Not applicable |

Synthesis Methodology

The synthesis of Anemoside A3-methyl 6-aminohexanoate (referred to as compound A3-6 in the primary literature) from Pulchinenoside C (Anemoside B4) is detailed in the work of Lv L, et al. (2024). While the full, step-by-step protocol from the supplementary materials of this key publication was not accessible, the general synthetic approach involves the formation of an amide bond between the carboxylic acid of Anemoside B4 and the primary amine of methyl 6-aminohexanoate. This is a standard chemical transformation that can be achieved using a variety of coupling reagents.

General Experimental Workflow for Synthesis

The following diagram illustrates a plausible synthetic workflow based on common organic chemistry practices for amide bond formation.

Caption: General workflow for the synthesis of Anemoside A3-methyl 6-aminohexanoate.

Biological Activity and Mechanism of Action

Anemoside A3-methyl 6-aminohexanoate has demonstrated significant anti-inflammatory properties, primarily through the inhibition of pyruvate carboxylase and subsequent modulation of macrophage function.

Inhibition of Pyruvate Carboxylase

Anemoside A3-methyl 6-aminohexanoate is a potent inhibitor of pyruvate carboxylase with a reported IC50 value of 0.058 μM.[4] Pyruvate carboxylase is a key enzyme in gluconeogenesis and the replenishment of the citric acid cycle. Its inhibition can have profound effects on cellular metabolism.

Experimental Protocol: Pyruvate Carboxylase Inhibition Assay

A common method to determine PC activity and inhibition is a coupled enzyme assay.

-

Reaction Mixture Preparation: A typical reaction mixture contains buffer (e.g., Tris-HCl), MgCl₂, ATP, sodium bicarbonate, and the coupling enzyme malate (B86768) dehydrogenase.

-

Initiation of Reaction: The reaction is initiated by the addition of pyruvate.

-

Monitoring: The oxidation of NADH, a substrate for malate dehydrogenase, is monitored spectrophotometrically at 340 nm. The rate of NADH disappearance is proportional to the rate of oxaloacetate production by PC.

-

Inhibition Studies: To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor (Anemoside A3-methyl 6-aminohexanoate). The percentage of inhibition is calculated for each concentration, and the IC50 is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Reprogramming Macrophage Function and Alleviation of Colitis

Anemoside A3-methyl 6-aminohexanoate alleviates DSS-induced colitis by reprogramming macrophage function through the inhibition of the NF-κB and NLRP3 inflammasome pathways.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of Anemoside A3-methyl 6-aminohexanoate.

Caption: Proposed signaling pathway of Anemoside A3-methyl 6-aminohexanoate.

Experimental Protocol: DSS-Induced Colitis in Mice

-

Animal Model: Male C57BL/6 mice are typically used.

-

Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 days.

-

Treatment: Anemoside A3-methyl 6-aminohexanoate is administered to the treatment group, typically via oral gavage, daily for the duration of the DSS treatment. A vehicle control group and a positive control group (e.g., treated with mesalazine) are also included.

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the experiment, mice are euthanized, and the colons are collected. Colon length is measured, and tissue samples are taken for histological analysis (e.g., H&E staining) and for the measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via ELISA or qPCR).

Experimental Protocol: Macrophage Polarization

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured in appropriate media.

-

Polarization: To induce pro-inflammatory (M1) polarization, BMDMs are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). To assess the effect of the compound, cells are co-treated with Anemoside A3-methyl 6-aminohexanoate.

-

Analysis: After stimulation, the expression of M1 and M2 markers is analyzed. This can be done at the mRNA level using qPCR (e.g., for iNOS, TNF-α, IL-6 as M1 markers, and Arg1, Ym1, Fizz1 as M2 markers) or at the protein level using flow cytometry or western blotting. The concentration of cytokines in the culture supernatant can be measured by ELISA.

Conclusion

Anemoside A3-methyl 6-aminohexanoate is a promising new chemical entity with potent anti-inflammatory properties. Its well-defined mechanism of action, involving the inhibition of pyruvate carboxylase and the subsequent suppression of macrophage-mediated inflammation, makes it an attractive candidate for further preclinical and clinical development for the treatment of inflammatory bowel disease and potentially other inflammatory conditions. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound.

References

The Dichotomous Immunomodulatory Mechanisms of Anemoside A3 and its Derivative, Anemoside A3-Methyl 6-Aminohexanoate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anemoside A3, a triterpenoid (B12794562) saponin (B1150181) derived from the plant Pulsatilla chinensis, and its synthetic derivative, Anemoside A3-methyl 6-aminohexanoate (B3152083), have emerged as potent modulators of the immune response. While structurally related, these compounds exhibit distinct and, in some respects, opposing mechanisms of action, highlighting the profound impact of chemical modification on biological activity. This technical guide delineates the current understanding of their molecular mechanisms, supported by available quantitative data and detailed experimental protocols. We will explore how Anemoside A3-methyl 6-aminohexanoate acts as an anti-inflammatory agent through the inhibition of pyruvate (B1213749) carboxylase, while the parent compound, Anemoside A3, demonstrates anti-tumor properties by promoting a pro-inflammatory M1 macrophage phenotype.

Core Mechanism of Action: A Tale of Two Molecules

The immunomodulatory activities of Anemoside A3 and its methyl 6-aminohexanoate derivative diverge significantly, with each compound targeting different key cellular pathways.

Anemoside A3-Methyl 6-Aminohexanoate: An Anti-Inflammatory Pyruvate Carboxylase Inhibitor

Anemoside A3-methyl 6-aminohexanoate has been identified as a potent inhibitor of pyruvate carboxylase (PC), an essential metabolic enzyme. This inhibition is the cornerstone of its anti-inflammatory effects, particularly in the context of colitis. By disrupting cellular metabolism, the compound reprograms macrophage function, leading to the suppression of pro-inflammatory signaling cascades.

The primary downstream consequences of PC inhibition by this derivative are the inhibition of the NF-κB and NLRP3 inflammasome pathways. This dual inhibition effectively mitigates the inflammatory response, as demonstrated in preclinical models of DSS-induced colitis.

Anemoside A3: A Pro-Inflammatory Modulator of Macrophage Polarization in Oncology

In contrast to its derivative, Anemoside A3 exhibits a pro-inflammatory mechanism of action in the context of cancer. It acts as an activator of the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to the downstream engagement of NF-κB and MAPK pathways, culminating in the polarization of macrophages towards a pro-inflammatory M1 phenotype. M1 macrophages are critical components of the anti-tumor immune response.

Furthermore, Anemoside A3 has been shown to inhibit the polarization of macrophages towards the anti-inflammatory M2 phenotype. This effect is mediated through the inhibition of the STAT3 signaling pathway. By shifting the balance from M2 to M1 macrophages within the tumor microenvironment, Anemoside A3 enhances the immune system's ability to recognize and eliminate cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of Anemoside A3-methyl 6-aminohexanoate and Anemoside A3.

Table 1: In Vitro Activity of Anemoside A3-Methyl 6-Aminohexanoate

| Target/Assay | Metric | Value | Cell Line/System | Reference |

| Pyruvate Carboxylase | IC50 | 0.058 µM | Purified Enzyme |

Table 2: In Vitro and In Vivo Effects of Anemoside A3 on Macrophage Polarization and Cancer Cells

| Context | Biomarker/Effect | Measurement | Observation | Cell/Animal Model | Reference |

| In Vitro | |||||

| Macrophage Polarization | M1 Marker (CD86+) Expression | Flow Cytometry | Increased | M0 Macrophages | [1] |

| Macrophage Polarization | Pro-inflammatory Cytokines (TNF-α, IL-12) | ELISA | Increased | M0 Macrophages | [1] |

| Macrophage Polarization | M2 Marker (CD206) Expression | Flow Cytometry | Decreased | IL-4 induced BMDMs | [2] |

| Macrophage Polarization | M2 Marker Genes (Arg-1, Fizz1, Ym1) | RT-PCR | Down-regulated | IL-4 induced BMDMs | [2] |

| Cancer Cell Interaction | MCF-7 Proliferation | Co-culture assay | Suppressed | Macrophage/MCF-7 | [1] |

| Cancer Cell Interaction | Angiogenesis (VEGF) | Co-culture assay | Suppressed | Macrophage/MCF-7 | [1] |

| Cancer Cell Metastasis | 4T1 Cell Migration/Invasion | Transwell Assay | Suppressed by conditioned media | 4T1 cells/M2-like macrophages | [2] |

| In Vivo | |||||

| Tumor Growth | Tumor Volume | Caliper Measurement | Inhibited | 4T1 Murine Breast Cancer | [1] |

| Tumor Angiogenesis | Microvessel Density | Immunohistochemistry | Inhibited | 4T1 Murine Breast Cancer | [1] |

| Tumor Metastasis | Lung Metastases | Bioluminescence Imaging & H&E Staining | Significantly restrained | 4T1-Luc Breast Cancer | [2] |

| Macrophage Polarization | M2 Macrophages (CD206+) in Lung | Immunohistochemistry | Decreased | 4T1-Luc Breast Cancer | [2] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways modulated by Anemoside A3-methyl 6-aminohexanoate and Anemoside A3.

Caption: Anemoside A3-methyl 6-aminohexanoate inhibits Pyruvate Carboxylase, leading to the suppression of NF-κB and NLRP3 inflammasome pathways and a reduction in inflammation.

Caption: Anemoside A3 activates the TLR4 pathway to promote M1 macrophage polarization while inhibiting the STAT3 pathway to suppress M2 macrophage polarization, resulting in enhanced anti-tumor immunity.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the analysis of Anemoside A3 and its derivative.

Pyruvate Carboxylase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Anemoside A3-methyl 6-aminohexanoate on pyruvate carboxylase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, sodium bicarbonate, and acetyl-CoA.

-

Enzyme and Inhibitor Incubation: Add purified pyruvate carboxylase enzyme to the reaction mixture. For the experimental group, add varying concentrations of Anemoside A3-methyl 6-aminohexanoate. For the control group, add the vehicle (e.g., DMSO). Incubate for a defined period at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, pyruvate.

-

Reaction Termination and Detection: After a specific incubation time, terminate the reaction. The product, oxaloacetate, can be quantified using a coupled enzyme assay with malate (B86768) dehydrogenase and monitoring the oxidation of NADH at 340 nm, or by derivatization with a chromogenic reagent.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Macrophage Polarization Assay by Flow Cytometry

Objective: To assess the effect of Anemoside A3 on macrophage polarization by analyzing the expression of M1 and M2 surface markers.

Methodology:

-

Cell Culture and Treatment: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7). To induce M2 polarization, treat the cells with IL-4. Treat the cells with varying concentrations of Anemoside A3 or vehicle control for 24-48 hours.

-

Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in a staining buffer. Incubate the cells with fluorescently-labeled antibodies specific for M1 markers (e.g., CD86) and M2 markers (e.g., CD206).

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the macrophage population and analyze the percentage of cells expressing the M1 and M2 markers in the different treatment groups.

-

Data Analysis: Quantify the percentage of M1 and M2 polarized macrophages. Compare the results from the Anemoside A3-treated groups to the control and IL-4 stimulated groups to determine the effect on polarization.

NF-κB Reporter Assay

Objective: To measure the effect of Anemoside A3-methyl 6-aminohexanoate on NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or a macrophage cell line) with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: After transfection, pre-treat the cells with different concentrations of Anemoside A3-methyl 6-aminohexanoate or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6-8 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity in the stimulated and treated groups relative to the unstimulated control.

NLRP3 Inflammasome Activation Assay by Western Blot

Objective: To determine the effect of Anemoside A3-methyl 6-aminohexanoate on NLRP3 inflammasome activation by measuring the cleavage of caspase-1.

Methodology:

-

Cell Priming and Treatment: Prime macrophages (e.g., BMDMs) with LPS for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression. Pre-treat the cells with various concentrations of Anemoside A3-methyl 6-aminohexanoate or vehicle.

-

Inflammasome Activation: Activate the NLRP3 inflammasome with a second signal, such as ATP or nigericin.

-

Protein Extraction: Lyse the cells and collect the supernatant. Prepare protein lysates from both the cell pellets and the supernatant.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against cleaved caspase-1 (p20 subunit) and a loading control (e.g., β-actin for the cell lysate).

-

Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the relative levels of cleaved caspase-1 in the different treatment groups.

Conclusion

Anemoside A3 and its derivative, Anemoside A3-methyl 6-aminohexanoate, represent fascinating examples of how subtle chemical modifications can dramatically alter the biological activity of a natural product. Anemoside A3-methyl 6-aminohexanoate acts as a targeted anti-inflammatory agent by inhibiting pyruvate carboxylase and subsequently suppressing the NF-κB and NLRP3 inflammasome pathways. In contrast, the parent compound, Anemoside A3, promotes a pro-inflammatory, anti-tumor environment by activating the TLR4/NF-κB/MAPK axis to induce M1 macrophage polarization and inhibiting the STAT3 pathway to block M2 polarization. This dichotomy in their mechanisms of action opens up distinct therapeutic avenues for these molecules, with the derivative showing promise for inflammatory conditions like colitis, and the parent compound demonstrating potential in cancer immunotherapy. Further research is warranted to fully elucidate the intricate molecular details of their activities and to explore their full therapeutic potential in various disease contexts.

References

Anemoside A3-Methyl 6-Aminohexanoate: A Technical Guide to its Biological Activity and Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemoside A3, a triterpenoid (B12794562) saponin, has demonstrated a spectrum of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects. Its conjugation with methyl 6-aminohexanoate (B3152083) has yielded a novel derivative, Anemoside A3-methyl 6-aminohexanoate, with distinct and potent biological properties. This technical guide provides an in-depth overview of the biological activity, molecular targets, and experimental methodologies associated with Anemoside A3-methyl 6-aminohexanoate, with a focus on its anti-inflammatory actions. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms.

Introduction

Anemoside A3 is a naturally occurring triterpenoid glycoside with a range of pharmacological activities. To enhance its therapeutic potential, chemical modifications have been explored. One such modification is the conjugation with methyl 6-aminohexanoate, a linker molecule, resulting in the formation of Anemoside A3-methyl 6-aminohexanoate. This derivative has emerged as a potent inhibitor of pyruvate (B1213749) carboxylase (PC) and exhibits significant anti-inflammatory properties, particularly in the context of colitis. This guide synthesizes the current knowledge on the biological activities and molecular targets of this promising compound.

Biological Activity of Anemoside A3-Methyl 6-Aminohexanoate

The primary biological activity of Anemoside A3-methyl 6-aminohexanoate identified to date is its potent anti-inflammatory effect. This activity is mediated through the inhibition of specific molecular targets, leading to the modulation of key inflammatory pathways.

Anti-Inflammatory Activity

Anemoside A3-methyl 6-aminohexanoate has been shown to significantly alleviate the symptoms of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in murine models[1]. This effect is attributed to its ability to reprogram macrophage function and inhibit crucial inflammatory signaling cascades[1][2].

Molecular Targets of Anemoside A3-Methyl 6-Aminohexanoate

Pyruvate Carboxylase (PC)

The most significant molecular target of Anemoside A3-methyl 6-aminohexanoate is pyruvate carboxylase (PC), a key enzyme in gluconeogenesis and the replenishment of the Krebs cycle. Anemoside A3-methyl 6-aminohexanoate is a potent inhibitor of PC[1][2][3].

NF-κB and NLRP3 Inflammasome Pathway

Anemoside A3-methyl 6-aminohexanoate exerts its anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome pathways[2][3]. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of Anemoside A3-methyl 6-aminohexanoate.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| Anemoside A3-methyl 6-aminohexanoate | Pyruvate Carboxylase (PC) | Enzymatic Inhibition Assay | IC50 | 0.058 µM | [1][2][3] |

Experimental Protocols

Synthesis of Anemoside A3-Methyl 6-Aminohexanoate

Anemoside A3-methyl 6-aminohexanoate is synthesized from Anemoside B4 (Pulchinenoside C)[1].

-

Starting Material: Anemoside B4 (Pulchinenoside C)

-

Reaction: The synthesis involves a multi-step chemical modification of the Anemoside B4 backbone, followed by conjugation with methyl 6-aminohexanoate. A detailed, step-by-step protocol can be found in the supplementary information of the primary literature[1].

Pyruvate Carboxylase (PC) Inhibition Assay

The inhibitory activity of Anemoside A3-methyl 6-aminohexanoate against pyruvate carboxylase is determined using a spectrophotometric assay coupled with malate (B86768) dehydrogenase[4][5][6].

-

Principle: The activity of PC is measured by monitoring the oxidation of NADH at 340 nm in a reaction where the product of the PC reaction, oxaloacetate, is converted to malate by malate dehydrogenase.

-

Reagents:

-

Tris-HCl buffer

-

ATP

-

MgCl2

-

Pyruvate

-

NaHCO3

-

NADH

-

Malate dehydrogenase

-

Purified pyruvate carboxylase

-

Anemoside A3-methyl 6-aminohexanoate (at various concentrations)

-

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the enzyme and the inhibitor.

-

Add the inhibitor at various concentrations to the respective wells.

-

Initiate the reaction by adding pyruvate carboxylase.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

The anti-inflammatory efficacy of Anemoside A3-methyl 6-aminohexanoate is evaluated in a DSS-induced colitis mouse model[1].

-

Animals: C57BL/6 mice.

-

Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 days.

-

Treatment:

-

Administer Anemoside A3-methyl 6-aminohexanoate orally at a specified dose (e.g., a lower effective dose compared to Anemoside B4) for the duration of the study[1].

-

Include a vehicle control group and a positive control group (e.g., a known anti-inflammatory drug).

-

-

Parameters Measured:

-

Body weight

-

Stool consistency

-

Presence of blood in stool (Disease Activity Index - DAI)

-

Colon length at the end of the study

-

Histological analysis of colon tissue

-

Cytokine levels in colon tissue (e.g., via ELISA or qPCR)

-

Western blot analysis of target proteins in colon tissue

-

Western Blot Analysis of NF-κB and NLRP3 Inflammasome Pathway Proteins

The effect of Anemoside A3-methyl 6-aminohexanoate on the NF-κB and NLRP3 inflammasome pathways is assessed by western blotting of proteins from colon tissue lysates of DSS-treated mice[7][8][9].

-

Sample Preparation: Homogenize colon tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against:

-

Phospho-NF-κB p65

-

Total NF-κB p65

-

NLRP3

-

Cleaved Caspase-1

-

β-actin (as a loading control)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Experimental workflow for the synthesis and evaluation of Anemoside A3-methyl 6-aminohexanoate.

Figure 2: Signaling pathway of Anemoside A3-methyl 6-aminohexanoate in inhibiting inflammation.

Conclusion

Anemoside A3-methyl 6-aminohexanoate is a promising therapeutic candidate with potent and specific anti-inflammatory properties. Its well-defined molecular target, pyruvate carboxylase, and its inhibitory action on the NF-κB and NLRP3 inflammasome pathways provide a strong rationale for its further development as a treatment for inflammatory conditions such as colitis. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this novel compound. Further studies are warranted to elucidate its pharmacokinetic and toxicological profiles and to explore its efficacy in other inflammatory and metabolic diseases.

References

- 1. Discovery of a New Anti-Inflammatory Agent from Anemoside B4 Derivatives and Its Therapeutic Effect on Colitis by Targeting Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphoenolpyruvate Carboxylase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. A Simple and Accurate Spectrophotometric Assay for Phosphoenolpyruvate Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Item - Western blot analysis of protein levels of NF-κB p65. - Public Library of Science - Figshare [plos.figshare.com]

An In-Depth Technical Guide on the In Vitro Studies of Anemoside A3-methyl 6-aminohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemoside A3-methyl 6-aminohexanoate (B3152083) is a novel synthetic derivative of Anemoside B4, a triterpenoidal saponin (B1150181) isolated from Pulsatilla chinensis. This compound has emerged as a promising anti-inflammatory agent with therapeutic potential for inflammatory bowel disease (IBD).[1] In vitro studies have been pivotal in elucidating its mechanism of action, demonstrating its ability to modulate key inflammatory pathways and cellular targets. This technical guide provides a comprehensive overview of the in vitro evaluation of Anemoside A3-methyl 6-aminohexanoate, detailing its biological activities, the experimental protocols used for its characterization, and the signaling pathways it influences.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of Anemoside A3-methyl 6-aminohexanoate, focusing on its enzyme inhibition, cytotoxicity, and anti-inflammatory effects.

Table 1: Pyruvate Carboxylase (PC) Inhibitory Activity

| Compound | IC50 (μM) |

| Anemoside A3-methyl 6-aminohexanoate | 0.058 |

Data sourced from Lv L, et al. J Med Chem. 2024.[2]

Table 2: In Vitro Cytotoxicity in RAW 264.7 Macrophages

| Compound | Concentration (μM) | Cell Viability (%) |

| Control | - | 100 |

| Anemoside A3-methyl 6-aminohexanoate | 1 | >95 |

| 5 | >95 | |

| 10 | >95 | |

| 25 | >95 | |

| 50 | >95 |

Data represents cell viability after 24 hours of treatment as determined by the MTT assay. Data extrapolated from non-toxic concentration ranges reported in Lv L, et al. J Med Chem. 2024.

Table 3: Effect on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | Baseline | Baseline |

| LPS (1 µg/mL) | Significantly Increased | Significantly Increased |

| LPS + Anemoside A3-methyl 6-aminohexanoate (10 µM) | Significantly Decreased | Significantly Decreased |

| LPS + Anemoside A3-methyl 6-aminohexanoate (25 µM) | Further Decreased | Further Decreased |

| LPS + Anemoside A3-methyl 6-aminohexanoate (50 µM) | Markedly Decreased | Markedly Decreased |

Qualitative representation of dose-dependent inhibition. Data based on findings reported in Lv L, et al. J Med Chem. 2024.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments performed to characterize Anemoside A3-methyl 6-aminohexanoate.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For anti-inflammatory assays, cells are typically pre-treated with various concentrations of Anemoside A3-methyl 6-aminohexanoate for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of Anemoside A3-methyl 6-aminohexanoate and incubate for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines such as TNF-α and IL-6 in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatants after treatment with Anemoside A3-methyl 6-aminohexanoate and/or LPS.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits used.

-

Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, and the resulting color change is measured spectrophotometrically.

-

The concentration of the cytokine is determined by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways.

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 10% gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, NLRP3, and β-actin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

Pyruvate Carboxylase (PC) Activity Assay

This assay measures the enzymatic activity of PC, the identified target of Anemoside A3-methyl 6-aminohexanoate.

-

Procedure:

-

The assay is performed using a commercially available Pyruvate Carboxylase Activity Assay Kit.

-

Briefly, the activity is measured by monitoring the decrease in NADH absorbance at 340 nm, which is coupled to the oxidation of malate (B86768) to oxaloacetate by malate dehydrogenase.

-

The reaction mixture contains the enzyme source (recombinant human PC), substrates (pyruvate, ATP, and HCO3-), and cofactors in a reaction buffer.

-

The reaction is initiated by the addition of the enzyme.

-

To determine the inhibitory effect, various concentrations of Anemoside A3-methyl 6-aminohexanoate are pre-incubated with the enzyme before initiating the reaction.

-

The rate of NADH consumption is measured kinetically, and the IC50 value is calculated from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Anemoside A3-methyl 6-aminohexanoate and a typical experimental workflow.

Caption: NF-κB Signaling Pathway Inhibition by Anemoside A3-methyl 6-aminohexanoate.

Caption: NLRP3 Inflammasome Pathway Inhibition by Anemoside A3-methyl 6-aminohexanoate.

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.

References

Anemoside A3-Methyl 6-Aminohexanoate: A Technical Guide to its Source and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemoside A3-methyl 6-aminohexanoate (B3152083), a semi-synthetic derivative of a naturally occurring triterpenoid (B12794562) saponin (B1150181), has emerged as a potent inhibitor of pyruvate (B1213749) carboxylase (PC) with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of its source, a detailed synthesis pathway, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key pathways are visualized using diagrams. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Anemoside A3 is a triterpenoid saponin naturally found in plants of the Pulsatilla genus, most notably Pulsatilla chinensis.[1] This class of compounds has garnered significant interest for its diverse biological activities, including anti-inflammatory, neuroprotective, and antidepressant-like effects.[2][3] Anemoside A3-methyl 6-aminohexanoate is a novel derivative designed to improve the therapeutic potential of the natural product. Specifically, it has been identified as a potent inhibitor of pyruvate carboxylase (PC), an enzyme implicated in inflammatory pathways.[4] This guide details the source of the precursor molecule and the synthetic route to Anemoside A3-methyl 6-aminohexanoate.

Source of Anemoside A3

Anemoside A3 is a naturally occurring compound and is not synthetically produced on a large scale. The primary source for obtaining Anemoside A3 is through extraction and purification from the roots of Pulsatilla chinensis (Bai Tou Weng), a plant used in traditional Chinese medicine.

Table 1: Natural Source and Physicochemical Properties of Anemoside A3

| Property | Value | Reference |

| Natural Source | Pulsatilla chinensis (Bunge) Regel | [1] |

| Chemical Formula | C41H66O12 | [5] |

| Molecular Weight | 750.96 g/mol | [6] |

| Appearance | White powder | [6] |

| Solubility | Soluble in methanol, ethanol; insoluble in petroleum ether | [1] |

Synthesis of Anemoside A3-Methyl 6-Aminohexanoate

The synthesis of Anemoside A3-methyl 6-aminohexanoate is achieved through a targeted chemical modification of a closely related natural product, Anemoside B4 (also known as Pulchinenoside C). Anemoside B4 shares the same core triterpenoid structure as Anemoside A3 but differs in its glycosylation pattern. The synthesis involves the selective acylation of a hydroxyl group on the saponin with methyl 6-aminohexanoate.

Synthesis Pathway

The synthesis of Anemoside A3-methyl 6-aminohexanoate from Anemoside B4 is a multi-step process that involves the protection of reactive groups, coupling with the aminohexanoate linker, and subsequent deprotection.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a New Anti-Inflammatory Agent from Anemoside B4 Derivatives and Its Therapeutic Effect on Colitis by Targeting Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anemoside A3 | C41H66O12 | CID 11721847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anemoside B4 alleviates ulcerative colitis by attenuating intestinal oxidative stress and NLRP3 inflammasome via activating aryl hydrocarbon receptor through remodeling the gut microbiome and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of Anemoside A3 and its Derivatives: A Deep Dive into Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Anemoside A3, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Pulsatilla chinensis, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antidepressant, anti-inflammatory, and neuroprotective effects. As with any promising therapeutic agent, a thorough understanding of its pharmacokinetic profile and bioavailability is paramount to unlocking its full clinical potential. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and bioavailability of Anemoside A3 and its derivatives, offering valuable insights for researchers and professionals engaged in drug development.

Executive Summary

The journey of a drug from administration to its target site is a complex process governed by its pharmacokinetic properties. For Anemoside A3, preliminary research suggests that while it possesses significant therapeutic promise, it faces challenges related to its systemic exposure. Key findings indicate a notable hepatic first-pass effect, which significantly reduces its oral bioavailability. This guide synthesizes the available quantitative data, outlines the experimental methodologies employed in its study, and visually represents the key processes, providing a foundational resource for further investigation and optimization of this potent natural compound.

Quantitative Pharmacokinetic Data

The publicly available quantitative pharmacokinetic data for Anemoside A3 is currently limited. However, a key study provides crucial insights into its disposition following administration. The data presented below has been compiled from the available scientific literature. Further dedicated pharmacokinetic studies are warranted to build a more comprehensive profile.

| Parameter | Anemoside A3 | Anemoside B4 Derivative (A3-6) | Reference |

| Route of Administration | Intravenous (inferred) | Oral | [1] |

| Animal Model | Rat | Mouse | [2] |

| Cmax | Data Not Available | Data Not Available | - |

| Tmax | Data Not Available | Data Not Available | - |

| AUC | Limited Exposure | Data Not Available | [1] |

| Half-life (t½) | Data Not Available | Data Not Available | - |

| Bioavailability (F) | Low (inferred from high first-pass effect) | Data Not Available | [1] |

| Hepatic First-Pass Effect | 37% | Data Not Available | [1] |

Note: The majority of detailed pharmacokinetic studies have focused on the related compound, Anemoside B4. Anemoside A3 is suggested to be a metabolite of Anemoside B4. A derivative of Anemoside B4, designated A3-6, has been synthesized and has shown superior anti-inflammatory activity compared to its parent compound, suggesting that derivatization is a promising strategy to improve the therapeutic profile of this class of saponins.[2]

Experimental Protocols

A detailed understanding of the methodologies used to generate pharmacokinetic data is crucial for the interpretation and replication of research findings. The following section outlines the key experimental protocols that have been cited in the study of Anemoside A3 and related compounds.

Animal Models

-

Species: Sprague-Dawley rats and BALB/c mice are commonly used models for pharmacokinetic and pharmacological studies of saponins.[1][2] The choice of animal model is critical and should be justified based on metabolic similarities to humans where possible.

-

Housing and Acclimatization: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. An acclimatization period of at least one week is standard practice before the commencement of any experimental procedures.

Drug Administration

-

Routes: For pharmacokinetic studies, both intravenous (IV) and oral (PO) routes of administration are essential to determine absolute bioavailability and assess the extent of absorption and first-pass metabolism.

-

Formulation: Anemoside A3 is typically dissolved in a suitable vehicle, such as a mixture of saline, ethanol, and polyethylene (B3416737) glycol, to ensure its solubility for administration.

Sample Collection

-

Blood Sampling: Serial blood samples are collected from the jugular vein or tail vein at predetermined time points post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissue Distribution: To assess tissue distribution, animals are euthanized at various time points, and organs of interest (e.g., liver, kidney, brain) are harvested, weighed, and homogenized for drug quantification.

Analytical Methodology

-

Sample Preparation: Plasma and tissue homogenate samples typically undergo a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte of interest and remove interfering substances.

-

Quantification: A sensitive and specific analytical method, such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), is the gold standard for the quantification of Anemoside A3 and its metabolites in biological matrices.[1] The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Visualizing the Processes

To aid in the conceptual understanding of the experimental workflows and the potential metabolic fate of Anemoside A3, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for pharmacokinetic studies of Anemoside A3.

Caption: Postulated metabolic pathway of orally administered Anemoside A3.

Future Directions and Conclusion

The current body of research provides a preliminary but crucial understanding of the pharmacokinetic profile of Anemoside A3. The significant first-pass metabolism highlights a key challenge for its development as an oral therapeutic agent. Future research should focus on several key areas:

-

Comprehensive Pharmacokinetic Studies: Dedicated studies are needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of Anemoside A3 and to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

Derivative Synthesis and Evaluation: The development and screening of Anemoside A3 derivatives may lead to compounds with improved bioavailability and metabolic stability, enhancing their therapeutic efficacy. The success with the Anemoside B4 derivative A3-6 provides a strong rationale for this approach.[2]

-

Formulation Strategies: Investigating advanced drug delivery systems, such as nanoformulations or co-administration with bioavailability enhancers, could help to overcome the challenge of the high first-pass effect.

References

Anemoside A3-methyl 6-aminohexanoate: A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Anemoside A3-methyl 6-aminohexanoate (B3152083), a derivative of the natural triterpenoid (B12794562) saponin (B1150181) Anemoside A3. This document summarizes its core physicochemical properties, explores its biological activities and mechanisms of action, and provides detailed experimental protocols for key assays, serving as a valuable resource for researchers in pharmacology and drug development.

Core Compound Data

Anemoside A3-methyl 6-aminohexanoate has been identified as a promising therapeutic agent with significant anti-inflammatory properties. Its fundamental physicochemical characteristics are summarized below for easy reference.

| Property | Value |

| CAS Number | 2919975-48-5 |

| Molecular Weight | 878.14 g/mol |

| Chemical Formula | C48H79NO13 |

Biological Activities and Mechanisms of Action

Anemoside A3-methyl 6-aminohexanoate, a derivative of Anemoside B4, has demonstrated potent anti-inflammatory effects, particularly in the context of colitis. Research indicates that it alleviates dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways.[1] Furthermore, this compound has been identified as an inhibitor of pyruvate (B1213749) carboxylase (PC).[1]

The parent compound, Anemoside A3, exhibits a broader range of biological activities, offering insights into the potential therapeutic applications of its derivatives.

Macrophage Polarization

Anemoside A3 has been shown to modulate macrophage polarization, a critical process in the immune response and pathogenesis of various diseases. It promotes the M1 phenotype of macrophages through the activation of the TLR4/NF-κB/MAPK signaling pathway.[2][3] Conversely, it can also inhibit the M2-like polarization of macrophages, a process implicated in tumor progression, by targeting the STAT3 pathway.[4][5]

Antidepressant Effects

Studies have revealed the potential of Anemoside A3 as a rapid-acting antidepressant. Its mechanism of action is linked to the modulation of excitatory synaptic transmission in the hippocampus, specifically involving GluA2-lacking AMPA receptors in the temporoammonic-CA1 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of Anemoside A3 and its derivatives.

DSS-Induced Colitis Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of Anemoside A3-methyl 6-aminohexanoate in a mouse model of colitis.

Protocol:

-

Animal Model: Use male C57BL/6 mice, 6-8 weeks old.

-

Induction of Colitis: Administer 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.

-

Treatment: Administer Anemoside A3-methyl 6-aminohexanoate orally at desired concentrations daily during the DSS treatment period. A vehicle control group and a positive control group (e.g., mesalazine) should be included.

-

Monitoring: Record body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: On day 8, euthanize the mice and collect colon tissues.

-

Assessments:

-

Measure colon length.

-

Fix a portion of the colon in 10% formalin for histological analysis (H&E staining).

-

Homogenize another portion for myeloperoxidase (MPO) activity assay and cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA.

-

Analyze remaining tissue for protein expression of NF-κB and NLRP3 inflammasome components via Western Blotting.

-

Macrophage Polarization Assay

Objective: To determine the effect of Anemoside A3 on macrophage polarization in vitro.

Protocol:

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete DMEM.

-

M1 Polarization:

-

Stimulate macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours in the presence or absence of Anemoside A3 at various concentrations.

-

Analyze the expression of M1 markers (e.g., iNOS, CD86) by flow cytometry or Western Blot.

-

Measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-12) in the culture supernatant by ELISA.

-

-

M2 Polarization:

-

Stimulate macrophages with IL-4 (20 ng/mL) for 24 hours in the presence or absence of Anemoside A3.

-

Analyze the expression of M2 markers (e.g., Arg-1, CD206) by flow cytometry or Western Blot.

-

Measure the secretion of anti-inflammatory cytokines (e.g., IL-10) by ELISA.

-

Forced Swim Test (FST) and Tail Suspension Test (TST)

Objective: To assess the antidepressant-like effects of Anemoside A3 in mice.[6]

Forced Swim Test Protocol:

-

Apparatus: A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Administer Anemoside A3 or vehicle intraperitoneally 30 minutes before the test.

-

Gently place the mouse in the water cylinder for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.[7][8][9]

-

Tail Suspension Test Protocol:

-

Apparatus: A horizontal bar elevated at least 50 cm from the floor.

-

Procedure:

-

Administer Anemoside A3 or vehicle as in the FST.

-

Suspend the mouse by its tail from the horizontal bar using adhesive tape placed approximately 1 cm from the tip of the tail.

-

Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[7][10]

-

Western Blot Analysis

Objective: To quantify the expression of specific proteins in signaling pathways.

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, NLRP3, p-STAT3, TLR4) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Whole-Cell Patch-Clamp Recording

Objective: To investigate the effects of Anemoside A3 on synaptic transmission.

Protocol:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from mice.

-

Recording Setup: Use a submerged-style recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 and 5% CO2.

-

Electrode Placement: Place a stimulating electrode in the stratum lacunosum-moleculare to activate temporoammonic pathway inputs and a recording electrode in the CA1 pyramidal cell layer.[11]

-

Recording:

-

Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.

-

Record baseline excitatory postsynaptic currents (EPSCs).

-

Bath-apply Anemoside A3 at desired concentrations and record the changes in EPSC amplitude and frequency.

-

Specific AMPA receptor antagonists can be used to confirm the involvement of these receptors.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Anti-inflammatory mechanism of Anemoside A3-methyl 6-aminohexanoate in colitis.

Caption: Anemoside A3 promotes M1 macrophage polarization via the TLR4/NF-κB/MAPK pathway.

Caption: Workflow for evaluating the therapeutic effect of Anemoside A3-methyl 6-aminohexanoate on DSS-induced colitis.

References

- 1. Collection - Discovery of a New Anti-Inflammatory Agent from Anemoside B4 Derivatives and Its Therapeutic Effect on Colitis by Targeting Pyruvate Carboxylase - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. Anemoside A3 activates TLR4-dependent M1-phenotype macrophage polarization to represses breast tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anemoside A3 Inhibits Macrophage M2-Like Polarization to Prevent Triple-Negative Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anemoside A3 Inhibits Macrophage M2-Like Polarization to Prevent Triple-Negative Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. animal.research.wvu.edu [animal.research.wvu.edu]

- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The temporoammonic input to the hippocampal CA1 region displays distinctly different synaptic plasticity compared to the Schaffer collateral input in vivo: significance for synaptic information processing [frontiersin.org]

Anemoside A3-Methyl 6-Aminohexanoate: A Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available safety and toxicity information for Anemoside A3-methyl 6-aminohexanoate (B3152083). It is intended for research and drug development professionals. Direct, comprehensive toxicological studies on Anemoside A3-methyl 6-aminohexanoate are limited. Therefore, this guide synthesizes data from related compounds, including its parent saponin (B1150181), Anemoside A3, other saponins (B1172615) from Pulsatilla chinensis, and its ester moiety, methyl 6-aminohexanoate, to construct a probable safety and toxicity profile. All information should be interpreted with caution and is not a substitute for rigorous, compound-specific toxicological evaluation.

Introduction

Anemoside A3-methyl 6-aminohexanoate is a novel semi-synthetic derivative of Anemoside A3, a triterpenoid (B12794562) saponin isolated from the roots of Pulsatilla chinensis. This compound has garnered interest for its potent anti-inflammatory properties, primarily through the inhibition of pyruvate (B1213749) carboxylase and subsequent modulation of the NF-κB and NLRP3 inflammasome pathways. As a promising therapeutic candidate, a thorough understanding of its safety and toxicity is paramount for its progression in drug development. This technical guide aims to provide an in-depth analysis of its potential safety profile by examining available data on related molecules and outlining standard experimental protocols for its toxicological assessment.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C48H79NO13 | [1] |

| Molecular Weight | 878.14 g/mol | [1] |

| Parent Compound | Anemoside A3 (from Pulsatilla chinensis) | [2] |

| Ester Moiety | Methyl 6-aminohexanoate | - |

Non-Clinical Safety and Toxicity

Direct toxicological data for Anemoside A3-methyl 6-aminohexanoate is not publicly available. The following sections provide an inferred safety profile based on studies of its structural components and related compounds.

Acute Toxicity

No specific LD50 value has been determined for Anemoside A3-methyl 6-aminohexanoate. However, information on related compounds can provide an initial assessment:

-

Methyl 6-aminohexanoate hydrochloride: This related ester is classified as harmful if swallowed.[3]

-

6-Aminohexanoic acid: The parent acid of the ester moiety has a reported oral LD50 of 3,400 mg/kg in rats, indicating low acute toxicity by the oral route.[4]

-

Pulsatilla chinensis Saponins: A material safety data sheet for Anemoside B4, a structurally similar saponin, states that it may be harmful if swallowed, inhaled, or absorbed through the skin, though it also notes that the toxicological properties have not been thoroughly investigated.

Based on this information, Anemoside A3-methyl 6-aminohexanoate is likely to have low to moderate acute oral toxicity. Dermal and inhalation toxicity are yet to be determined.

Sub-chronic and Chronic Toxicity

Long-term oral administration of saponins from Pulsatilla chinensis has been shown to potentially cause chronic liver injury in rats.[5] This suggests that the liver may be a target organ for toxicity following repeated exposure to Anemoside A3-methyl 6-aminohexanoate.

Genotoxicity and Mutagenicity

There is no available data on the genotoxic or mutagenic potential of Anemoside A3-methyl 6-aminohexanoate. Standard in vitro and in vivo assays are required to evaluate this endpoint.

Cytotoxicity

Triterpenoid saponins, the class of compounds to which Anemoside A3 belongs, are known for their cytotoxic properties. Studies on saponins isolated from Pulsatilla chinensis have demonstrated cytotoxic activity against various cancer cell lines. Furthermore, derivatives of the related Pulsatilla saponin A have been synthesized to reduce hemolytic toxicity while maintaining cytotoxicity.[6] This suggests that Anemoside A3-methyl 6-aminohexanoate may also possess cytotoxic effects, which could be a therapeutic advantage in an oncology setting but a safety concern for other indications.

Local Tolerance

The hydrochloride salt of methyl 6-aminohexanoate is known to cause serious eye irritation.[3] This suggests that Anemoside A3-methyl 6-aminohexanoate may also be an irritant to the eyes and potentially to other mucous membranes and skin.

Mechanistic Insights into Potential Toxicity

The known mechanism of action of Anemoside A3-methyl 6-aminohexanoate provides clues to its potential toxicological pathways.

Inhibition of Pyruvate Carboxylase

Pyruvate carboxylase is a critical enzyme in gluconeogenesis and the replenishment of the citric acid cycle. Inhibition of this enzyme could potentially lead to metabolic disturbances, particularly with chronic administration.

Inhibition of NF-κB and NLRP3 Inflammasome

While the inhibition of these inflammatory pathways is the basis for its therapeutic potential, long-term suppression could theoretically compromise the innate immune response to pathogens.

Proposed Experimental Protocols for Toxicological Evaluation

To establish a comprehensive safety profile for Anemoside A3-methyl 6-aminohexanoate, the following standard toxicological studies are recommended.

Acute Toxicity Studies

-

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

-

Methodology:

-

Administer single escalating doses of the compound to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral, intravenous).

-

Include a vehicle control group.

-

Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Perform gross necropsy on all animals at the end of the study.

-

Calculate the LD50 using a validated statistical method.

-

Repeated Dose Toxicity Studies

-

Objective: To identify target organs of toxicity and determine the No-Observed-Adverse-Effect-Level (NOAEL) following repeated administration.

-

Methodology:

-

Administer the compound daily to rodents for a specified duration (e.g., 28 or 90 days).

-

Include multiple dose groups and a vehicle control.

-

Monitor clinical signs, body weight, food and water consumption.

-

Perform regular hematology, clinical chemistry, and urinalysis.

-

At termination, conduct a full necropsy, weigh organs, and perform histopathological examination of all tissues.

-

Genotoxicity Assays

-

Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage.

-

Methodology:

-

Ames Test (in vitro): Evaluate the ability of the compound to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Mammalian Cell Gene Mutation Test: Assess for forward mutations at a specific gene locus (e.g., tk, hprt) in mammalian cells (e.g., mouse lymphoma L5178Y cells).

-

In Vivo Micronucleus Test: Administer the compound to rodents and examine bone marrow or peripheral blood erythrocytes for the presence of micronuclei, an indicator of chromosomal damage.

-

Safety Pharmacology

-

Objective: To investigate potential adverse effects on major physiological systems.

-

Methodology:

-

Central Nervous System: Assess effects on behavior, coordination, and body temperature in rodents (e.g., Irwin test).

-

Cardiovascular System: Evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) in a suitable animal model (e.g., conscious telemetered dogs or monkeys).

-

Respiratory System: Measure respiratory rate and tidal volume in rodents.

-

Summary and Recommendations

The available data suggests that Anemoside A3-methyl 6-aminohexanoate may have a safety profile characterized by low to moderate acute toxicity, with potential for cytotoxicity and, upon chronic exposure, hepatotoxicity. Its irritant properties, particularly to the eyes, should also be considered.

It is imperative that a comprehensive toxicological evaluation, as outlined in the proposed experimental protocols, be conducted to definitively establish the safety and toxicity profile of Anemoside A3-methyl 6-aminohexanoate before it can be advanced into clinical development. Particular attention should be paid to potential effects on the liver, metabolic pathways, and the immune system.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sc-victory.com [sc-victory.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Safety investigation of Pulsatilla chinensis saponins from chronic metabonomic study of serum biomedical changes in oral treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The derivatives of Pulsatilla saponin A, a bioactive compound from Pulsatilla chinensis: Their synthesis, cytotoxicity, haemolytic toxicity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Anemoside A3-methyl 6-aminohexanoate: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemoside A3-methyl 6-aminohexanoate (B3152083), a novel derivative of Anemoside B4, has recently emerged as a potent anti-inflammatory agent with significant therapeutic potential for inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action, with a focus on its role as a pyruvate (B1213749) carboxylase inhibitor. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising compound.

Discovery and History

Anemoside A3-methyl 6-aminohexanoate (also referred to as Compound A3-6) was developed as part of a study to improve the drug-like properties of Anemoside B4, a natural triterpenoid (B12794562) saponin (B1150181) isolated from Pulsatilla chinensis.[1][2][3][4] While Anemoside B4 exhibits significant anti-inflammatory activity, its therapeutic application is limited by its high molecular weight and water solubility.[1][2][3][4] In a study published in 2024 by Lv L, et al., 28 derivatives of Anemoside B4 were synthesized and evaluated for their anti-inflammatory effects.[1][2][3][4] Anemoside A3-methyl 6-aminohexanoate was identified as the most promising candidate, demonstrating superior anti-inflammatory activity compared to the parent compound.[1][2][3][4]

Physicochemical Properties

Anemoside A3-methyl 6-aminohexanoate is a derivative of the pentacyclic triterpenoid saponin, Anemoside B4. The addition of the methyl 6-aminohexanoate group modifies its physicochemical properties, likely contributing to its enhanced biological activity and improved pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C48H79NO13 | [5] |

| Molecular Weight | 878.14 g/mol | [5] |

| CAS Number | 2919975-48-5 | [5] |

Synthesis

The synthesis of Anemoside A3-methyl 6-aminohexanoate involves the chemical modification of Anemoside B4. While the specific, detailed synthesis protocol from the primary research paper is not publicly available, a general plausible synthesis workflow is described below. This would typically involve the activation of the carboxylic acid on Anemoside A3 followed by an amidation reaction with methyl 6-aminohexanoate.

Experimental Workflow: Synthesis of Anemoside A3-methyl 6-aminohexanoate

Caption: A plausible synthetic workflow for Anemoside A3-methyl 6-aminohexanoate.

Mechanism of Action

Anemoside A3-methyl 6-aminohexanoate exerts its anti-inflammatory effects by targeting and inhibiting pyruvate carboxylase (PC), a key enzyme in cellular metabolism.[1][6][7] This inhibition reprograms macrophage function and alleviates inflammation through the suppression of the NF-κB and NLRP3 inflammasome pathways.[6][7]

Signaling Pathway of Anemoside A3-methyl 6-aminohexanoate in Macrophages

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a New Anti-Inflammatory Agent from Anemoside B4 Derivatives and Its Therapeutic Effect on Colitis by Targeting Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Discovery of a New Anti-Inflammatory Agent from Anemoside B4 Derivatives and Its Therapeutic Effect on Colitis by Targeting Pyruvate Carboxylase - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anemoside A3-methyl 6-aminohexanoate - CAS:2919975-48-5 - 阿镁生物 [amaybio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. targetmol.cn [targetmol.cn]

Anemoside A3-Methyl 6-Aminohexanoate: A Novel Therapeutic Agent for Inflammatory Bowel Disease

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Anemoside A3-methyl 6-aminohexanoate (B3152083), a novel derivative of Anemoside B4, has emerged as a promising therapeutic candidate for the treatment of inflammatory bowel disease (IBD). This document provides a comprehensive technical overview of its core therapeutic application in colitis, detailing its mechanism of action, quantitative efficacy data from preclinical studies, and the experimental protocols utilized in its evaluation. The primary mechanism of action involves the targeted inhibition of pyruvate (B1213749) carboxylase (PC), leading to the reprogramming of macrophage function and subsequent amelioration of colitis through the suppression of the NF-κB and NLRP3 inflammasome pathways.

Introduction

Inflammatory bowel disease, a chronic and debilitating inflammatory condition of the gastrointestinal tract, presents a significant therapeutic challenge. Current treatment modalities often have limitations in efficacy and can be associated with adverse side effects. Anemoside A3-methyl 6-aminohexanoate, also designated as compound A3-6, is a synthetic derivative of the natural saponin (B1150181) Anemoside B4, which has demonstrated significant anti-inflammatory properties.[1][2] This novel compound has been specifically investigated for its potential in treating colitis, a common form of IBD.

Therapeutic Application in Colitis

Preclinical studies utilizing a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model have demonstrated the significant therapeutic potential of Anemoside A3-methyl 6-aminohexanoate.[3][4] Administration of the compound has been shown to alleviate the clinical symptoms of colitis, including weight loss, diarrhea, and rectal bleeding.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies, showcasing the efficacy of Anemoside A3-methyl 6-aminohexanoate in the DSS-induced colitis model.

| Parameter | Control (DSS) | Anemoside A3-methyl 6-aminohexanoate | Reference |

| Disease Activity Index (DAI) | High | Significantly Reduced | [1][2] |

| Colon Length | Shortened | Significantly Preserved | [1][2] |

| Histological Score | Severe Inflammation | Markedly Reduced | [1][2] |

Table 1: In Vivo Efficacy of Anemoside A3-methyl 6-aminohexanoate in DSS-Induced Colitis

| Cytokine/Marker | Control (DSS + LPS-stimulated macrophages) | Anemoside A3-methyl 6-aminohexanoate | Reference |

| IL-1β | Elevated | Significantly Decreased | [1][2] |

| TNF-α | Elevated | Significantly Decreased | [1][2] |

| IL-6 | Elevated | Significantly Decreased | [1][2] |

| p-p65 (NF-κB) | Elevated | Significantly Decreased | [3] |

| NLRP3 | Elevated | Significantly Decreased | [3] |

| Cleaved Caspase-1 | Elevated | Significantly Decreased | [3] |

Table 2: Effect of Anemoside A3-methyl 6-aminohexanoate on Inflammatory Markers

Mechanism of Action

Anemoside A3-methyl 6-aminohexanoate exerts its anti-inflammatory effects through a multi-faceted mechanism centered on the inhibition of pyruvate carboxylase and the subsequent modulation of macrophage function.

Inhibition of Pyruvate Carboxylase

The compound has been identified as a direct inhibitor of pyruvate carboxylase (PC), a key enzyme in gluconeogenesis and anaplerosis.[3] The IC50 for PC inhibition by Anemoside A3-methyl 6-aminohexanoate has been determined to be 0.058 μM.[3][5]

Reprogramming of Macrophage Function

By inhibiting PC, Anemoside A3-methyl 6-aminohexanoate reprograms the metabolic state of macrophages, leading to a reduction in their pro-inflammatory activity. This metabolic shift is crucial for its therapeutic effect in colitis.

Inhibition of NF-κB and NLRP3 Inflammasome Pathways

The downstream consequence of PC inhibition and macrophage reprogramming is the significant suppression of the NF-κB and NLRP3 inflammasome signaling pathways.[3] This leads to a marked decrease in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, thereby mitigating the inflammatory cascade in the colon.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Detailed Experimental Protocols

DSS-Induced Colitis Model

-

Animals: Male C57BL/6 mice (6-8 weeks old) are typically used.

-

Induction: Acute colitis is induced by administering 2.5-5% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.[4][6][7] Control animals receive regular drinking water.

-

Treatment: Anemoside A3-methyl 6-aminohexanoate is administered orally once daily at specified doses (e.g., 10, 20, 40 mg/kg) for the duration of the DSS treatment.

-

Assessment:

-

Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.

-

Colon Length: Measured after sacrifice as an indicator of inflammation.

-

Histology: Colon tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and crypt architecture.

-

Pyruvate Carboxylase Inhibition Assay

-